N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide is a synthetic organic compound characterized by its complex structure, which includes an indole moiety, a phenyl group, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Butanamide Chain: The butanamide chain can be introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.
Final Assembly: The final step involves the condensation of the indole derivative with the phenyl group, which can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide can undergo several types of chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindole derivatives.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: m-CPBA, under mild acidic conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies. Its indole moiety is particularly interesting due to its presence in many biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The indole structure is known for its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]acetamide: Similar structure but with an acetamide group instead of a butanamide chain.
N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]propionamide: Contains a propionamide chain, differing in the length of the carbon chain.
Uniqueness
N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butanamide chain provides additional flexibility and potential for interaction compared to shorter chains.
Properties
IUPAC Name |
4-(butanoylamino)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-3-6-20(26)24-16-11-9-15(10-12-16)21(27)25-22-13-18-14(2)23-19-8-5-4-7-17(18)19/h4-5,7-13,23H,3,6H2,1-2H3,(H,24,26)(H,25,27)/b22-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDZLDPZFHAHJN-LPYMAVHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(NC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(NC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.